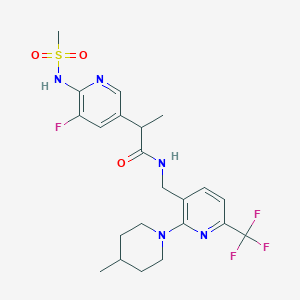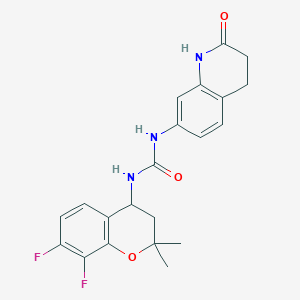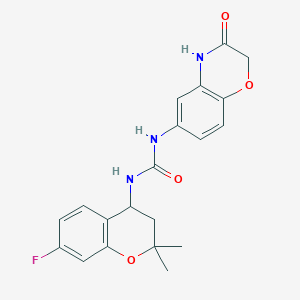![molecular formula C19H19FN4O B10834614 1-[3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea](/img/structure/B10834614.png)
1-[3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It features a unique structure combining a fluorophenyl group, a cyclopentyl ring, and an indazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic aromatic substitution reaction.
Cyclopentyl Ring Formation: The cyclopentyl ring can be constructed through cyclization reactions involving appropriate precursors.
Urea Formation: The final step involves the reaction of the intermediate compounds with isocyanates to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and indazole moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1-[3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.
Chemical Biology: The compound serves as a probe to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: It may be utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity. The cyclopentyl ring contributes to the overall stability and bioavailability of the molecule. These interactions lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
- 1-[3-(2-chlorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea
- 1-[3-(2-bromophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea
- 1-[3-(2-methylphenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea
Comparison: 1-[3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea is unique due to the presence of the fluorine atom in the phenyl ring, which significantly influences its chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C19H19FN4O |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1-[3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea |
InChI |
InChI=1S/C19H19FN4O/c20-16-5-2-1-4-14(16)12-8-9-13(10-12)22-19(25)23-17-6-3-7-18-15(17)11-21-24-18/h1-7,11-13H,8-10H2,(H,21,24)(H2,22,23,25) |
Clé InChI |
MNXPYZUSFURMKS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC1C2=CC=CC=C2F)NC(=O)NC3=CC=CC4=C3C=NN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-tert-butyl-3,5-difluorophenoxy)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B10834533.png)


![N-[[5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10834549.png)
![1-[3-Fluoro-4-[(sulfamoylamino)methyl]phenyl]-3-[[2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B10834561.png)

![3-[[4-[Cyclopentyl-[[2-[4-(trifluoromethyl)imidazol-1-yl]pyrimidin-5-yl]amino]methyl]benzoyl]amino]propanoic acid](/img/structure/B10834565.png)
![(1S)-N-(2,6-difluorophenyl)-2-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-1,3-dihydroisoindole-1-carboxamide](/img/structure/B10834566.png)
![(2S)-N-[(2S)-1-[(3aR,6S,6aR)-4-methylsulfonyl-6-(8-phenylimidazo[1,2-a]pyridin-2-yl)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrol-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-2-(methylamino)propanamide](/img/structure/B10834578.png)
![4-[[4-[5-[(6-bromo-2-methoxynaphthalen-1-yl)methyl]-3-[2-(methylamino)propanoylamino]-4-oxo-2,3-dihydro-1,5-benzodiazepine-1-carbonyl]benzoyl]amino]-1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide](/img/structure/B10834586.png)
![1-[[2-(4-Methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl]methyl]-3-[4-[(sulfamoylamino)methyl]phenyl]urea](/img/structure/B10834587.png)
![1-[3-(3-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea](/img/structure/B10834595.png)
![2-[[(2R,5R)-1-[2-[6-[(4-fluorophenyl)methyl]-3,3-dimethyl-2H-pyrrolo[3,2-c]pyridin-1-yl]-2-oxoethyl]-5-methylpiperazin-2-yl]methyl]-3H-isoindol-1-one](/img/structure/B10834602.png)
![N-[6-(2,2-dimethylpropoxy)pyridin-3-yl]-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzoxazine-8-carboxamide](/img/structure/B10834607.png)
